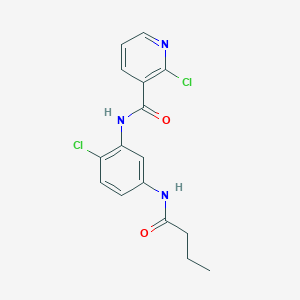
N,2-diphenylpyrazolidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-diphenylpyrazolidine-1-carbothioamide, also known as diphenylpyrazolidinecarbothioamide (DPTC), is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a variety of pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects. In
Scientific Research Applications
N,2-N,2-diphenylpyrazolidine-1-carbothioamidezolidine-1-carbothioamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory, analgesic, and antioxidant effects, making it a promising candidate for the development of new drugs for the treatment of various diseases. In addition, N,2-N,2-diphenylpyrazolidine-1-carbothioamidezolidine-1-carbothioamide has been found to exhibit antitumor activity, making it a potential candidate for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of N,2-N,2-diphenylpyrazolidine-1-carbothioamidezolidine-1-carbothioamide is not fully understood, but it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. In addition, N,2-N,2-diphenylpyrazolidine-1-carbothioamidezolidine-1-carbothioamide has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N,2-N,2-diphenylpyrazolidine-1-carbothioamidezolidine-1-carbothioamide has been found to exhibit a variety of biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce oxidative stress. In addition, N,2-N,2-diphenylpyrazolidine-1-carbothioamidezolidine-1-carbothioamide has been found to exhibit analgesic effects, making it a potential candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,2-N,2-diphenylpyrazolidine-1-carbothioamidezolidine-1-carbothioamide in lab experiments is its well-established pharmacological profile. This compound has been extensively studied and its effects have been well-characterized, making it a reliable tool for researchers. However, one of the limitations of using N,2-N,2-diphenylpyrazolidine-1-carbothioamidezolidine-1-carbothioamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of N,2-N,2-diphenylpyrazolidine-1-carbothioamidezolidine-1-carbothioamide. One possible direction is the development of new drugs based on the structure of this compound, with the goal of improving its pharmacological profile and increasing its efficacy. Another potential direction is the study of the mechanism of action of N,2-N,2-diphenylpyrazolidine-1-carbothioamidezolidine-1-carbothioamide, with the goal of identifying new targets for drug development. Finally, the use of N,2-N,2-diphenylpyrazolidine-1-carbothioamidezolidine-1-carbothioamide in combination with other drugs may be explored as a potential strategy for improving the treatment of various diseases.
Synthesis Methods
The synthesis of N,2-N,2-diphenylpyrazolidine-1-carbothioamidezolidine-1-carbothioamide can be achieved through a variety of methods, including the reaction of 2-aminopyrazoline with carbon disulfide and phenylisothiocyanate, or through the reaction of 2-aminopyrazoline with phenyl isothiocyanate followed by the addition of benzaldehyde. The resulting compound can be purified through recrystallization or chromatography.
properties
Molecular Formula |
C16H17N3S |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N,2-diphenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C16H17N3S/c20-16(17-14-8-3-1-4-9-14)19-13-7-12-18(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,17,20) |
InChI Key |
NGWSZQWDCWRZGX-UHFFFAOYSA-N |
SMILES |
C1CN(N(C1)C(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(N(C1)C(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
2.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)


![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)


![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)